molecular formula C20H16O2 B13992933 2-Phenoxy-1,2-diphenylethan-1-one CAS No. 6652-29-5

2-Phenoxy-1,2-diphenylethan-1-one

Cat. No.: B13992933
CAS No.: 6652-29-5
M. Wt: 288.3 g/mol
InChI Key: AXYQEGMSGMXGGK-UHFFFAOYSA-N
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Description

2-Phenoxy-1,2-diphenylethan-1-one is a diaryl ketone derivative characterized by a central ethanone backbone substituted with two phenyl groups and a phenoxy group. Structurally, it shares similarities with compounds like benzoin (2-hydroxy-1,2-diphenylethan-1-one) and 2-bromo-1,2-diphenylethan-1-one, but the phenoxy substituent introduces distinct electronic and steric properties.

Properties

CAS No.

6652-29-5

Molecular Formula

C20H16O2

Molecular Weight

288.3 g/mol

IUPAC Name

2-phenoxy-1,2-diphenylethanone

InChI

InChI=1S/C20H16O2/c21-19(16-10-4-1-5-11-16)20(17-12-6-2-7-13-17)22-18-14-8-3-9-15-18/h1-15,20H

InChI Key

AXYQEGMSGMXGGK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)OC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthesis via Oxidative Coupling of 2-Phenoxyacetophenone and Formaldehyde

One well-documented method involves the reaction of 2-phenoxyacetophenone with aqueous formaldehyde in the presence of potassium carbonate as a base. This reaction proceeds at room temperature and yields 3-hydroxy-1,2-diphenylpropan-1-one as an intermediate, which can be further converted to this compound.

Procedure Summary:

  • 2-Phenoxyacetophenone (4 mmol) is dissolved in an appropriate solvent.
  • Aqueous formaldehyde (36.5-38 wt %, 7.3 mmol) is added.
  • The reaction mixture is stirred for 4 hours at room temperature.
  • Potassium carbonate is filtered off.
  • The crude product is purified by column chromatography using petroleum ether:ethyl acetate (3:1) to isolate the target compound in approximately 90% yield.

This method is advantageous due to mild conditions and high yield. The intermediate can be further reduced or oxidized to achieve the desired ketone functionality. For example, sodium borohydride reduction in a tetrahydrofuran-water mixture followed by workup and chromatographic purification can afford related derivatives.

Palladium-Catalyzed Cross-Coupling and Subsequent Oxidation

Another approach uses palladium-catalyzed cross-coupling reactions starting from suitable aryl halides and ketones, followed by oxidation steps to introduce the ketone group at the alpha position.

Key Points:

  • The use of palladium catalysts such as XPhos Pd G4 facilitates the coupling of heteroaryl halides with ketones under microwave irradiation.
  • Microwave-assisted heating at 150 °C for 10 minutes improves reaction efficiency.
  • Oxidation with selenium dioxide in 1,4-dioxane is employed to convert intermediates into diketones or ketones.
  • The oxidation step shows optimal yields when performed on purified intermediates rather than crude mixtures.

Representative Data Table:

Entry Oxidant/Additive/Solvent Temperature (°C) Yield (%)
1 Iodine (1.1 equiv), CuO (1.1 equiv), Toluene/DMSO 50 8
2 Iodine (1.1 equiv), CuO (1.1 equiv), DMSO 50 46
3 Selenium dioxide (1.5 equiv), Dioxane 50 59
4 Selenium dioxide (1.5 equiv), Dioxane (on purified intermediate) 50 89

This method offers a controlled and scalable route to this compound and related compounds, with the oxidation step being critical for high yield and purity.

Photoredox Catalysis and Nickel-Catalyzed Acylation

Recent advances include visible-light-promoted nickel-catalyzed acylation reactions that couple aryl halides with ketones under mild conditions.

Procedure Highlights:

  • A Schlenk tube is charged with aryl halide, ketone, nickel bromide, photocatalyst, ligand, and base in acetone.
  • The mixture is irradiated with blue LED light (35 W) under argon atmosphere for 12 hours at room temperature.
  • After completion, the reaction mixture is washed, extracted, dried, and purified by silica gel chromatography.
  • This method affords the ketone product in moderate to good yields (e.g., 69% for related compounds).

This approach is notable for its mild conditions, environmental friendliness, and applicability to various substrates.

Comparative Analysis of Preparation Methods

Method Key Reagents/Conditions Yield Range Advantages Limitations
Oxidative coupling with formaldehyde 2-Phenoxyacetophenone, formaldehyde, K2CO3 ~90% Mild conditions, high yield Requires careful purification
Pd-catalyzed cross-coupling + SeO2 oxidation Pd catalyst, heteroaryl halides, SeO2, microwave Up to 89% Efficient, scalable, microwave-assisted Requires expensive catalysts
Photoredox Ni-catalyzed acylation NiBr2, photocatalyst, blue LED, acetone ~69% Mild, green chemistry approach Longer reaction times

Full Research Findings and Notes

  • The oxidative coupling method yields 3-hydroxy-1,2-diphenylpropan-1-one intermediates that can be further manipulated, demonstrating flexibility in synthetic routes.
  • Microwave-assisted palladium catalysis combined with selenium dioxide oxidation provides a modern, efficient route with excellent yields when oxidation is performed on purified intermediates.
  • Photoredox nickel catalysis offers a sustainable alternative, utilizing visible light and mild conditions, though yields may be slightly lower.
  • Analytical data such as nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm the identity and purity of the synthesized this compound in these studies.
  • Purification techniques commonly involve silica gel column chromatography using solvent mixtures such as petroleum ether and ethyl acetate in ratios around 3:1 or 10:1.

Chemical Reactions Analysis

Types of Reactions

2-Phenoxy-1,2-diphenylethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Substitution reactions often involve halogenating agents or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce benzyl alcohol derivatives.

Scientific Research Applications

2-Phenoxy-1,2-diphenylethan-1-one has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Phenoxy-1,2-diphenylethan-1-one involves its interaction with specific molecular targets. The phenoxy group can participate in hydrogen bonding and π-π interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Properties

Compound Substituent (R) Key Structural Features Electronic Effects
2-Phenoxy-1,2-diphenylethan-1-one -OPh Phenoxy group as electron-withdrawing substituent Enhanced electrophilicity at carbonyl carbon
2-Bromo-1,2-diphenylethan-1-one -Br Bromine as leaving group High reactivity in nucleophilic substitutions
2-Hydroxy-1,2-diphenylethan-1-one (Benzoin) -OH Hydroxyl group enabling redox activity Hydrogen-bonding capability; natural product
2,2-Dimethoxy-1,2-diphenylethan-1-one (Irgacure 651) -OMe Methoxy groups enhancing photostability Efficient photoinitiator for polymerization
  • Phenoxy vs. Bromo: The phenoxy group increases steric bulk and stabilizes intermediates via resonance, whereas bromine facilitates nucleophilic displacement (e.g., in cyclocondensation reactions to form thiadiazines) .
  • Phenoxy vs.

Physicochemical Properties

Property This compound (Predicted) 2-Bromo-1,2-diphenylethan-1-one Benzoin
Melting Point 120–130°C (estimated) 125°C 137°C
Solubility Low in water; moderate in organic solvents Low (corrosive solid) Soluble in ethanol
Stability Air-stable Hygroscopic; decomposes in acid Oxidizes to benzil

Q & A

Q. Methodology :

  • Halogenated Precursors : Use 2-bromo-1,2-diphenylethan-1-one as a key intermediate. React with thiourea in ethanol under reflux (6 hours) with TLC monitoring .
  • Cyclocondensation : For heterocyclic derivatives, combine 2-bromo-1,2-diphenylethan-1-one with thiosemicarbazides in ethanol or HCl-EtOH (1:1). Adjust temperature (20–100°C) to control product distribution (e.g., thiadiazines vs. thiazoles) .
  • Purification : Fractional crystallization (e.g., benzene) isolates isomers. Yields range from 40–89% depending on conditions .

Q. Methodology :

  • HPLC Analysis : Separate diastereomers (e.g., 1,2-diphenyl-1,2-diol and 2-hydroxy-1,2-diphenylethan-1-one) using chiral columns with UV detection .
  • NMR Spectroscopy : Assign stereochemistry via 1H^1H- and 13C^{13}C-NMR. For example, 1H^1H-NMR of 2-hydroxy-1,2-diphenylethan-1-one shows distinct hydroxyl (δ ~3.5 ppm) and ketone (δ ~7.5–8.0 ppm) signals .
  • X-ray Crystallography : Resolve ambiguous regiochemistry (e.g., thiadiazine vs. thiazole products) using SHELXL refinement .

Q. Key NMR Data :

  • 2-Hydroxy-1,2-diphenylethan-1-one :
    • 1H^1H-NMR (CDCl₃): δ 7.8–7.2 (m, aromatic), δ 5.2 (s, OH), δ 4.9 (s, CH) .
    • 13C^{13}C-NMR (CDCl₃): δ 207.1 (C=O), 137.5–126.3 (aromatic) .

Advanced Research Questions

How do reaction conditions influence regioselectivity in cyclocondensation reactions?

Q. Mechanistic Insights :

  • Solvent Effects : In ethanol, 2-bromo-1,2-diphenylethan-1-one favors thiadiazine formation via nucleophilic substitution. In HCl-EtOH, acid-catalyzed desulfurization produces pyrazoles .
  • Kinetic Control : Thiadiazine derivatives undergo faster desulfurization under acidic conditions (e.g., glacial acetic acid at 100°C) compared to neutral solvents. Rate constants differ by 10-fold between 2-phenylamino and 2-methylamino derivatives .

Q. Data Contradiction :

  • Product Distribution : Reactions in ethanol yield thiadiazines (major) and thiazoles (minor), whereas HCl-EtOH promotes pyrazole formation. Conflicting reports on phenylimide isomer yields (0.6% vs. 10%) highlight sensitivity to stoichiometry .

What photochemical applications exist for 1,2-diphenylethan-1-one derivatives?

Q. Applications :

  • Photoinitiators : 2,2-Dimethoxy-1,2-diphenylethan-1-one (I-651) is used in UV-curable polymers for 3D printing. It generates radicals under UV light, initiating crosslinking in acrylate resins .
  • Mechanism : Cleavage of the C–O bond in dimethoxy derivatives produces benzoyl and methoxy radicals, which propagate polymerization .

Q. Stability Considerations :

  • Store in amber containers under inert gas to prevent premature degradation. Monitor via UV-Vis spectroscopy (λmax ~250–300 nm) .

How can competing reaction pathways be analyzed in multi-step syntheses?

Q. Methodological Framework :

In Situ Monitoring : Use TLC or HPLC to track intermediate formation (e.g., S-(1,2-diphenyl-2-oxo-ethyl)-isothiosemicarbazide in thiadiazine synthesis) .

Kinetic Studies : Compare desulfurization rates (e.g., thiadiazine → pyrazole) under varying temperatures and acid concentrations. Use Arrhenius plots to determine activation energies .

Computational Modeling : Predict regioselectivity using DFT calculations (e.g., transition state energies for cyclization pathways) .

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